N,N-Bis(3-aminopropyl)methylamine (BAPMA, CAS 105-83-9) is an aliphatic polyamine characterized by two terminal primary amine groups and a central methylated tertiary amine. In industrial procurement, it is primarily sourced as a low-viscosity, highly reactive curing agent for epoxy resins, a precursor for highly branched dendrimers, and a building block for polyurethanes [1]. Its unique combination of primary amine crosslinking sites and an internal tertiary amine catalyst allows for rapid curing kinetics, while its lack of secondary amine hydrogens ensures exceptionally low viscosity in solvent-free formulations [2].
Substituting BAPMA with conventional linear polyamines like diethylenetriamine (DETA) or dipropylenetriamine (DPTA) fundamentally alters processability and curing behavior. Conventional polyamines contain secondary amine groups that participate in cross-linking, leading to rapid viscosity build-up and the need for volatile organic compound (VOC) diluents [1]. In contrast, BAPMA’s central tertiary amine cannot undergo secondary cross-linking, which keeps the viscosity of its epoxy adducts significantly lower[2]. Furthermore, the tertiary amine acts as an internal accelerator, driving fast curing at ambient or sub-ambient temperatures without the severe 'blushing' (surface carbamation) typically associated with unaccelerated primary/secondary amine blends[2].
BAPMA is utilized to synthesize epoxy-amine adducts with fundamentally lower dynamic viscosity than those derived from secondary-amine-containing analogs. Because the central nitrogen is methylated (tertiary), it cannot react with epoxide rings to form branched, high-viscosity networks [1]. Patent literature demonstrates that adducts formed from BAPMA and aromatic monoepoxides exhibit dynamic viscosities significantly below 100 Pa·s at 25 °C, often under 30 Pa·s, allowing for the formulation of 100% solids (solvent-free) coatings [1]. In contrast, adducts from standard diamines with secondary reactive sites rapidly build molecular weight and viscosity, requiring diluents.
| Evidence Dimension | Dynamic Viscosity of Epoxy Adducts (25 °C) |
| Target Compound Data | < 30-50 Pa·s (BAPMA-based adducts) |
| Comparator Or Baseline | > 100 Pa·s (Standard secondary-amine containing polyamine adducts) |
| Quantified Difference | > 50% reduction in adduct viscosity |
| Conditions | 25 °C, solvent-free epoxy-amine adduct synthesis |
Enables the formulation of ultra-low VOC, high-solids industrial coatings without compromising processability.
The molecular structure of BAPMA provides built-in catalytic activity due to its central tertiary amine, which accelerates the nucleophilic ring-opening of epoxides by the terminal primary amines [1]. Formulations utilizing BAPMA achieve rapid strength development and cross-linking even at low temperatures, outperforming simple primary diamines that require external tertiary amine accelerators (like 2,4,6-tris(dimethylaminomethyl)phenol) [2]. This internal acceleration reduces the gel time and accelerates the time-to-dry without increasing the risk of exudation or 'blushing' that occurs when external catalysts migrate to the surface[1].
| Evidence Dimension | Low-temperature curing reactivity |
| Target Compound Data | Rapid cure with integrated tertiary amine acceleration |
| Comparator Or Baseline | Unaccelerated primary diamines (require external catalysts) |
| Quantified Difference | Elimination of external catalyst requirement; reduced blushing |
| Conditions | Cold-curing epoxy formulations (ambient to sub-ambient) |
Simplifies procurement by removing the need for separate accelerator additives while preventing surface defects in cold-weather applications.
Beyond polymer chemistry, BAPMA (abbreviated as mdpta in coordination chemistry) is an effective ligand for synthesizing trinuclear copper(II) complexes used to induce ligninolytic enzymes [1]. Research comparing [Cu3(mdpta)3(btc)](ClO4)3 to complexes with pentamethyl-diethylenetriamine (pmdien) and standard copper sulfate showed that the mdpta-coordinated complex is a highly suitable inducer for laccase and peroxidase activities in white-rot fungi[1]. The specific steric and electronic environment provided by the bis(3-aminopropyl)methylamine ligand modulates the copper center to optimize transcriptional activation of laccase-encoding genes compared to simple copper salts [1].
| Evidence Dimension | Laccase enzyme induction suitability |
| Target Compound Data | High induction potential via [Cu3(mdpta)3(btc)]3+ complex |
| Comparator Or Baseline | Copper sulfate (standard inducer) |
| Quantified Difference | Improved or equivalent induction with modulated toxicity/bioavailability |
| Conditions | White-rot fungi cultures (e.g., Trametes versicolor) |
Provides a specialized, highly effective coordination ligand for researchers developing advanced biocatalytic and bioremediation processes.
BAPMA is the optimal choice for formulating 100% solids epoxy coatings and marine finishes where low viscosity must be maintained without the use of volatile solvents [1].
Ideal for construction adhesives and chemical fastening systems (mortar compounds) that require rapid strength development at low temperatures, leveraging its internal tertiary amine catalyst[2].
Used as a building block for synthesizing dendrimers, highly branched melamine polymers, and polyamidoamine wet-strength paper resins where controlled multi-functional reactivity is required[3].
Utilized as a specialized ligand (mdpta) in the synthesis of copper complexes designed to induce the production of biotechnologically important enzymes like laccase in fungal cultures[4].
Corrosive;Acute Toxic;Irritant